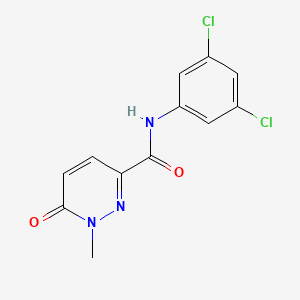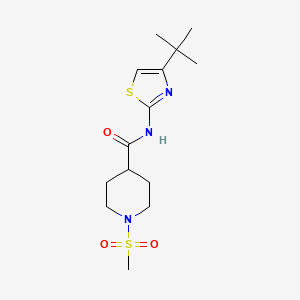![molecular formula C20H15ClN4 B6525975 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine CAS No. 1016491-24-9](/img/structure/B6525975.png)
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The presence of the chlorophenyl, pyridin-2-ylmethyl groups may confer unique properties to the compound.
Synthesis Analysis
The synthesis of such compounds often involves multistep reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The exact synthesis pathway would depend on the starting materials and desired substitutions on the quinazoline ring.Molecular Structure Analysis
The molecular structure of this compound would consist of a quinazoline core with a 4-chlorophenyl group attached at the 4-position and a pyridin-2-ylmethyl group attached via a nitrogen atom . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating pyridin-2-ylmethyl group. These groups could potentially direct electrophilic aromatic substitution reactions to specific positions on the quinazoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, quinazoline derivatives are crystalline solids. The presence of the chlorophenyl and pyridin-2-ylmethyl groups may increase the compound’s lipophilicity, potentially affecting its solubility and melting point .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation:
Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the transformation of boronic esters into other functional groups, expanding their synthetic utility.
Hydromethylation of Alkenes:
The same catalytic protodeboronation process mentioned above was applied to achieve formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers successfully achieved this hydromethylation sequence. Notably, it was demonstrated on methoxy-protected (−)-Δ8-THC and cholesterol .
Total Synthesis of Natural Products:
The protodeboronation methodology has found application in the formal total synthesis of specific natural products. For instance:
Bepotastine Synthesis:
The compound’s structural features may also contribute to its utility in medicinal chemistry. While not directly related to our compound, a patent describes an improved process for the manufacture of Bepotastine (an antihistamine) and its Besilate salt. The process involves a precursor containing a 4-chlorophenyl moiety .
Material Science Applications:
Imidazopyridine, a fused bicyclic heterocycle similar in structure to our compound, is recognized as a versatile scaffold. It finds applications in both medicinal chemistry and material science. While not specifically studied for our compound, this structural motif suggests potential material-related applications .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUNYVPYDRVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525892.png)
![N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525896.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525976.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)